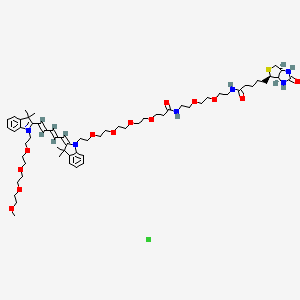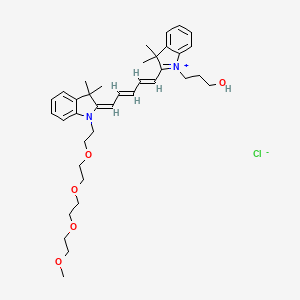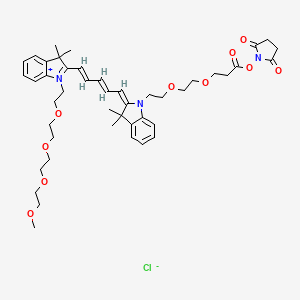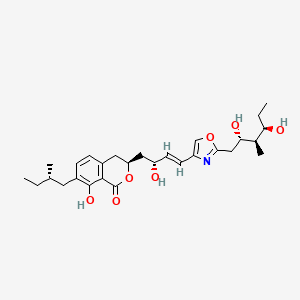
Propargyl-PEG18-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG18-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Propargylic alcohols, including derivatives like Propargyl-PEG18-alcohol, play a significant role in modern organic synthesis. These compounds, easily accessible from terminal alkynes and aldehydes or ketones, have been used extensively as synthetic intermediates. Their applications include a variety of Lewis acid-catalyzed cascade reactions, which enable the construction of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
Biomedical Applications
Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, such as Propargyl-PEG18-alcohol, have been synthesized for use in biomedical applications. These derivatives, with varying end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are valuable in developing PEG-based bioconjugates for medical applications (Lu & Zhong, 2010).
Polymer and Material Science
A notable application in polymer science includes the synthesis of a library of propargylated and PEGylated α-hydroxy acids, leading to the preparation of "clickable" polylactides. This innovation is significant for the scalable synthesis of new polymer types, offering a convenient and cost-effective method (Zhang, Ren, & Baker, 2014).
Nanomaterials and Drug Delivery
In the field of nanomaterials, propargyl alcohol derivatives are used to synthesize ABA triblock copolymers containing PEG as linear blocks. These copolymers have applications in drug delivery and cell imaging, showcasing the versatility of propargyl alcohol in creating advanced materials (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
Corrosion Inhibition and Electrochemistry
In electrochemistry, propargyl alcohol's derivatives have been studied for their inhibitory effects on metal corrosion, particularly in acidic environments. These studies provide insights into the protective properties of organic protective films formed on metal surfaces (Zhong, 2001).
Propriétés
Nom du produit |
Propargyl-PEG18-alcohol |
|---|---|
Formule moléculaire |
C37H72O18 |
Poids moléculaire |
804.97 |
Nom IUPAC |
Propargyl-PEG18-alcohol |
InChI |
InChI=1S/C37H72O18/c1-2-4-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-34-36-55-37-35-54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-40-5-3-38/h1,38H,3-37H2 |
Clé InChI |
XFLMAGOWLQRVAH-UHFFFAOYSA-N |
SMILES |
OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Propargyl-PEG18-alcohol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
